m-Tolylmagnesium chloride

Catalog No.
S1492862
CAS No.
121905-60-0
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Tolylmagnesium chloride

CAS Number

121905-60-0

Product Name

m-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

YIDAONIIDXWYSC-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

M-tolylmagnesium chloride is a type of grignard reagent . Grignard reagents are commonly used in the field of organic chemistry for the synthesis of various organic compounds. They are particularly useful for the formation of carbon-carbon bonds .

The general method of application involves the reaction of the Grignard reagent with a compound containing a reactive functional group, such as a carbonyl group. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of the carbonyl group .

The outcomes of these reactions can vary widely depending on the specific compounds used and the reaction conditions. In general, they allow for the formation of a wide range of different organic compounds, including alcohols, ketones, aldehydes, and others .

m-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula C7_7H7_7ClMg. It is classified as a Grignard reagent, which are essential in organic synthesis due to their nucleophilic properties. This compound consists of a tolyl group (a methyl-substituted phenyl group) bonded to magnesium chloride, making it a valuable intermediate in various

m-Tolylmagnesium chloride is a hazardous compound and requires proper handling procedures:

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas [].
  • Toxicity: Corrosive and harmful upon contact with skin, eyes, or if inhaled. May cause severe burns and respiratory irritation [].
  • Reactivity: Reacts violently with water, acids, and oxidizing agents [].
, primarily involving nucleophilic attacks on electrophiles. Notable reactions include:

  • Grignard Reactions: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols after hydrolysis. For example, reacting with acetone yields m-tolyl isopropanol.
  • Formation of Carbon-Carbon Bonds: This reagent can react with alkyl halides to form new carbon-carbon bonds, expanding carbon skeletons in organic molecules.
  • Reactions with Electrophiles: It can also react with other electrophiles such as esters and acid chlorides, leading to the formation of tertiary alcohols or other complex organic structures .

The synthesis of m-tolylmagnesium chloride typically involves the reaction of m-tolyl chloride with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran or diethyl ether. The general procedure includes:

  • Preparation of the Reaction Vessel: An inert atmosphere (usually nitrogen or argon) is established to prevent moisture from interfering with the reaction.
  • Addition of Magnesium: Magnesium turnings are added to the dry solvent.
  • Incorporation of m-Tolyl Chloride: m-Tolyl chloride is then slowly added to the mixture while stirring.
  • Reaction Monitoring: The reaction is monitored until complete, often indicated by the disappearance of the starting materials and formation of a clear solution.

This method allows for the efficient production of m-tolylmagnesium chloride in high yields .

m-Tolylmagnesium chloride finds applications primarily in organic synthesis, including:

  • Synthesis of Pharmaceuticals: It is used as a reagent for synthesizing complex organic molecules relevant in drug development.
  • Material Science: The compound can be utilized in synthesizing advanced materials through polymerization reactions.
  • Agricultural Chemicals: It may serve as an intermediate in producing agrochemicals and pesticides .

Research on interaction studies involving m-tolylmagnesium chloride primarily focuses on its reactivity with various electrophiles rather than direct biological interactions. Its ability to form stable complexes with carbonyl compounds makes it a valuable tool for studying reaction mechanisms and pathways in organic chemistry. Additionally, understanding its interactions helps optimize synthetic routes for desired products .

Several compounds are structurally similar to m-tolylmagnesium chloride, particularly other arylmagnesium halides. Here are some comparisons:

Compound NameStructureUnique Features
o-Tolylmagnesium chlorideCH3_3C6_6H4_4MgClReacts similarly but has different regioselectivity
Phenylmagnesium bromideC6_6H5_5MgBrMore stable than some aryl magnesium chlorides
p-Tolylmagnesium chlorideCH3_3C6_6H4_4MgClDifferent positional substitution affects reactivity

m-Tolylmagnesium chloride is unique due to its specific methyl substitution on the aromatic ring, which influences its reactivity and selectivity in various synthetic applications compared to its ortho and para counterparts .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types